![molecular formula C12H9ClN4S B2652304 1-(4-chlorophenyl)-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 893912-39-5](/img/structure/B2652304.png)
1-(4-chlorophenyl)-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that contains a pyrazolo[3,4-d]pyrimidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the 4-chlorophenyl group: This step involves the substitution reaction where a 4-chlorophenyl group is introduced to the core structure.
Addition of the methylthio group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-chlorophenyl)-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or aryl halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-chlorophenyl)-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to a biological response.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-chlorophenyl)-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine: can be compared with other pyrazolo[3,4-d]pyrimidine derivatives that have different substituents.
This compound: can also be compared with other heterocyclic compounds that have similar core structures but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific substituents, which can impart unique chemical and biological properties. These properties can be exploited for specific applications, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-4-methylsulfanylpyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4S/c1-18-12-10-6-16-17(11(10)14-7-15-12)9-4-2-8(13)3-5-9/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIZTSHBXHPKRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(5Z)-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one](/img/structure/B2652226.png)
![methyl (E)-3-[4-(octyloxy)phenyl]-2-propenoate](/img/structure/B2652221.png)
![N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide](/img/structure/B2652222.png)
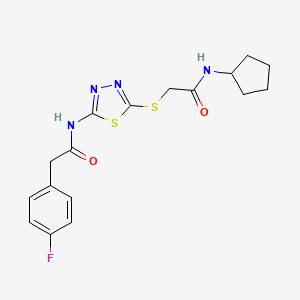
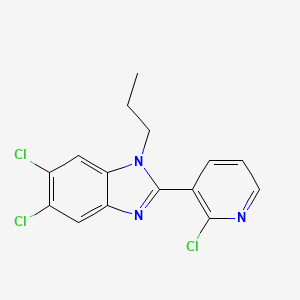
![(2-(3,4-dimethylphenyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(isoxazol-5-yl)methanone](/img/structure/B2652239.png)
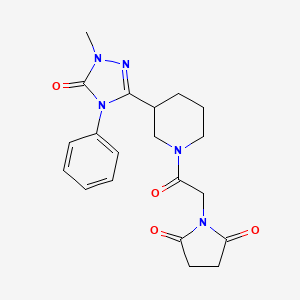

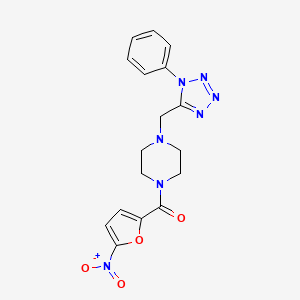
![1-{[1-(2-phenylethanesulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2652229.png)
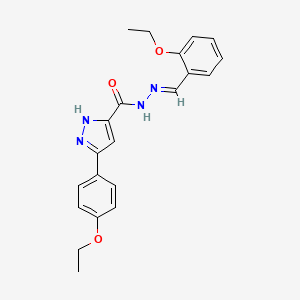
![[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2652233.png)
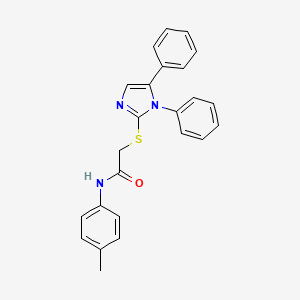
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2652236.png)
